Botcinin E

Description

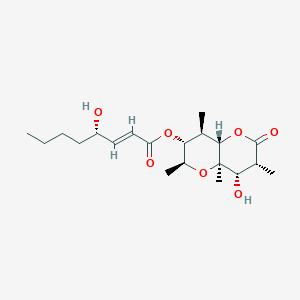

Structure

3D Structure

Properties

Molecular Formula |

C20H32O7 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[(2S,3R,4R,4aS,7R,8S,8aR)-8-hydroxy-2,4,7,8a-tetramethyl-6-oxo-2,3,4,4a,7,8-hexahydropyrano[3,2-b]pyran-3-yl] (E,4S)-4-hydroxyoct-2-enoate |

InChI |

InChI=1S/C20H32O7/c1-6-7-8-14(21)9-10-15(22)25-16-11(2)18-20(5,27-13(16)4)17(23)12(3)19(24)26-18/h9-14,16-18,21,23H,6-8H2,1-5H3/b10-9+/t11-,12-,13+,14+,16-,17+,18+,20-/m1/s1 |

InChI Key |

NTXBEGLMBLTXSP-OSOLHDLVSA-N |

Isomeric SMILES |

CCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@H]2[C@@]([C@H]([C@H](C(=O)O2)C)O)(O[C@H]1C)C)C)O |

Canonical SMILES |

CCCCC(C=CC(=O)OC1C(C2C(C(C(C(=O)O2)C)O)(OC1C)C)C)O |

Synonyms |

2-epibotcinolide 3-O-deacetylbotcinin A botcinin E |

Origin of Product |

United States |

Discovery and Isolation Methodologies of Botcinin E

Fungal Strain Cultivation and Culture Conditions for Metabolite Production

The production of Botcinin E is dependent on the successful cultivation of the producing fungal strain, Botrytis cinerea. Wild-type strains of this fungus are typically grown on a solid medium to encourage sporulation nih.gov. The spores are then harvested to inoculate liquid cultures for metabolite production.

For the production of botcinins, including Botcinin E, specific culture conditions are employed to optimize the yield of these secondary metabolites. While various media can be used, a modified Czapek-Dox medium has been utilized for liquid surface cultures nih.gov. The composition of this medium is critical for providing the necessary nutrients for fungal growth and secondary metabolite biosynthesis.

| Component | Concentration (g/L) |

| Glucose | 30.0 |

| NaNO₃ | 3.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| KCl | 0.5 |

| FeSO₄·7H₂O | 0.01 |

| Culture media composition for Botrytis cinerea. |

The cultures are typically incubated in the dark at a controlled temperature, for instance, 22°C, for a period of several days to weeks to allow for sufficient biomass growth and the production of secondary metabolites like Botcinin E nih.gov. The static liquid cultures provide a low-shear environment that can be conducive to the production of certain fungal metabolites.

Extraction and Initial Fractionation Techniques for Botcinins

Following the incubation period, the fungal culture, including both the mycelium and the culture filtrate, is harvested for the extraction of botcinins. The initial step involves the separation of the liquid culture medium from the fungal biomass. The culture filtrate is then subjected to solvent extraction, a common method for isolating secondary metabolites from aqueous solutions.

Ethyl acetate (B1210297) is a frequently used solvent for the extraction of botcinins from the culture filtrate nih.gov. This process is typically repeated multiple times to ensure a comprehensive extraction of the target compounds. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

This crude extract contains a complex mixture of metabolites, necessitating further fractionation to isolate the desired botcinins. A common initial fractionation technique involves column chromatography using a stationary phase like silica gel. The crude extract is loaded onto the column, and a gradient of solvents with increasing polarity is used for elution. For instance, a mixture of ethyl acetate and hexane (B92381) can be employed, with the proportion of ethyl acetate gradually increased to elute compounds of varying polarities nih.gov.

| Fractionation Step | Mobile Phase (Ethyl Acetate in Hexane) |

| 1 | 10% |

| 2 | 20% |

| 3 | 40% |

| 4 | 60% |

| 5 | 80% |

| 6 | 100% |

| Example of a solvent gradient for initial fractionation on a silica gel column. |

Chromatographic Purification Strategies for Botcinin E

The fractions obtained from the initial chromatographic separation require further purification to isolate Botcinin E in its pure form. High-Performance Liquid Chromatography (HPLC) is a powerful technique employed for this purpose nih.gov. A silica gel column is often used for the final purification steps nih.gov.

The selection of the appropriate mobile phase is crucial for achieving good separation of the botcinins. The process is monitored using a detector, such as a UV detector, to identify the peaks corresponding to the different compounds. The fractions corresponding to the Botcinin E peak are collected, and the solvent is evaporated to yield the purified compound.

The identity and purity of the isolated Botcinin E are then confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed information about the molecular structure and mass of the compound, confirming its identity as Botcinin E nih.gov.

Structural Elucidation and Stereochemical Determination of Botcinin E

Spectroscopic Methods for Structure Elucidation

The initial characterization and subsequent structural confirmation of Botcinin E have heavily relied on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Botcinin E Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been the principal tool in piecing together the structure of Botcinin E. benchchem.commdpi.commdpi.com Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers have been able to map out the carbon skeleton and the placement of protons within the molecule.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in establishing the connectivity between adjacent and long-range atoms. acs.org For instance, COSY experiments revealed the proton-proton coupling networks, while HSQC and HMBC spectra correlated protons with their directly attached and more distant carbons, respectively. acs.org Nuclear Overhauser Effect Spectroscopy (NOESY) provided crucial information about the relative stereochemistry of the molecule by identifying protons that are close to each other in space. benchchem.comacs.org These comprehensive NMR studies were fundamental in revealing that Botcinin E possesses a highly substituted tetrahydropyran (B127337) ring, a significant departure from the initially proposed structures for related compounds. benchchem.com

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Botcinin E

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 75.6 | 3.55 (dq, 9.5, 6.2) |

| 3 | 77.9 | 4.88 (d, 9.5) |

| 4 | 38.8 | 1.85 (m) |

| 5 | 29.8 | 1.55 (m), 1.35 (m) |

| 6 | 72.9 | 3.40 (dd, 10.5, 4.5) |

| 7 | 34.6 | 1.95 (m) |

| 8 | 71.8 | 3.75 (dq, 9.0, 6.2) |

| 9 | 16.8 | 0.95 (d, 7.0) |

| 10 | 12.2 | 1.15 (d, 6.2) |

| 11 | 21.2 | 1.25 (d, 6.2) |

| 1' | 166.4 | - |

| 2' | 123.4 | 5.85 (d, 15.8) |

| 3' | 148.5 | 6.90 (dt, 15.8, 7.0) |

| 4' | 72.1 | 4.15 (m) |

| 5' | 35.1 | 1.50 (m) |

| 6' | 27.8 | 1.40 (m) |

| 7' | 22.7 | 1.30 (m) |

| 8' | 14.0 | 0.90 (t, 7.5) |

Note: Data is compiled from published literature and may vary slightly between different sources and experimental conditions.

Mass Spectrometry (MS) Applications in Botcinin E Structure Analysis

Mass spectrometry (MS) has played a vital role in determining the molecular formula and confirming the mass of Botcinin E. High-Resolution Mass Spectrometry (HRMS) provided the exact mass of the molecule, which allowed for the unambiguous determination of its elemental composition. mdpi.comacs.org Techniques like Electrospray Ionization (ESI) have been commonly used to gently ionize the molecule for MS analysis. plantsciencejournal.com The fragmentation patterns observed in MS/MS experiments can also offer valuable clues about the molecule's substructures, corroborating the data obtained from NMR spectroscopy.

Other Spectroscopic Techniques (e.g., UV, IR)

While NMR and MS provide the core structural information, other spectroscopic methods like Ultraviolet (UV) and Infrared (IR) spectroscopy have been used for corroboration. mdpi.comacs.org IR spectroscopy helps in identifying the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of the Botcinin E structure. acs.org UV spectroscopy can provide information about the presence of conjugated systems within the molecule.

Chemical Conversion and Derivatization for Structural Confirmation

Chemical reactions have been pivotal in confirming the structure of Botcinin E and its relationship to other natural products. For instance, botcinins E and F were identified as 3-O-deacetylbotcinin A and 3-O-deacetyl-2-epi-botcinin A, respectively, through spectroscopic methods and chemical conversions. acs.orgnih.gov A significant finding was the structural revision of botcinolide (B1249578), which was initially thought to be a nine-membered lactone. acs.orgnih.govacs.org Through chemical reactions, it was demonstrated that botcinolide is actually the seco-acid of Botcinin E, leading to its renaming as botcinic acid. acs.orgnih.govacs.orgscielo.br Treatment of botcinic acid with acetic anhydride (B1165640) and pyridine (B92270) yielded an acetylated and lactonized product that was identical to a derivative of Botcinin E, thereby confirming their structural relationship. acs.org

Chiral Analysis and Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like Botcinin E is a critical and challenging aspect of its structural elucidation. scielo.br This process involves establishing the precise three-dimensional arrangement of atoms at each stereocenter. While NMR can provide the relative stereochemistry, other methods are often required to determine the absolute configuration. For related compounds, techniques such as the modified Mosher's method have been employed. researchgate.net Although specific details on the chiral analysis of Botcinin E are not extensively documented in the provided results, the determination of the absolute configuration of related botcinins and the revised structure of botcinolide implies that such analyses were crucial in defining the stereochemistry of the entire class of compounds. acs.org The unambiguous assignment of stereocenters is fundamental for understanding the biological activity of these molecules. scielo.brd-nb.infonih.gov

Revisions and Confirmations of Botcinin E Structure

The structural elucidation of Botcinin E is intertwined with the re-evaluation of a class of related compounds known as botcinolides. acs.orgnih.govacs.org Initially, botcinolide was reported as a nine-membered lactone. acs.orgscielo.br However, inconsistencies in its chemical behavior and a reinvestigation of spectroscopic data led to a significant structural revision. acs.orgnih.govacs.org It was ultimately determined that botcinolide is the seco-acid of Botcinin E and was subsequently renamed botcinic acid. acs.orgnih.govacs.orgresearchgate.net

Furthermore, the compound initially identified as 2-epibotcinolide was found to be identical to Botcinin E. acs.orgnih.govscielo.br These revisions were the result of careful re-examination of spectroscopic data and chemical conversion studies. acs.orgnih.gov The total synthesis of Botcinin E and its analogs has provided the ultimate confirmation of their revised structures, unequivocally establishing the correct molecular architecture and stereochemistry. researchgate.netniph.go.jp This process of revision and confirmation underscores the dynamic nature of natural product chemistry and the power of combining modern spectroscopic techniques with classical chemical methods.

Biosynthesis of Botcinin E

Identification of Biosynthetic Precursors

The fundamental building blocks for Botcinin E, like other botcinins, are derived from acetate (B1210297). researchgate.netnih.gov Isotopic labeling studies using ¹³C- and ²H-labeled acetate have definitively confirmed that Botcinin E is an acetate-derived polyketide. researchgate.netnih.gov These experiments trace the incorporation of acetate units into the growing polyketide chain, which forms the backbone of the molecule. benchchem.com The methyl groups present in the structure are supplied by L-methionine. thieme-connect.com This reliance on primary metabolites underscores the interconnectedness of primary and secondary metabolism within the fungus.

Enzymatic Machinery: Polyketide Synthases (PKSs) Involved in Botcinin E Biosynthesis

The biosynthesis of Botcinin E is a remarkable example of collaborative synthesis by two distinct polyketide synthases (PKSs). nih.govmdpi.com Unlike the biosynthesis of many fungal polyketides which require a single iterative PKS, the formation of the botcinin scaffold necessitates the concerted action of two PKSs. mdpi.commdpi.com This discovery was a significant step in understanding the complexity of polyketide synthesis in fungi. benchchem.com

Role of Specific PKS Genes (e.g., BcBOA6, BcBOA9)

The two key PKS genes essential for Botcinin E biosynthesis are BcBOA6 (also known as BcPKS6) and BcBOA9 (also known as BcPKS9). nih.govmdpi.com Gene inactivation studies have provided conclusive evidence for their indispensable roles. researchgate.netbenchchem.com Deletion of either BcBOA6 or BcBOA9 completely abolishes the production of botcinic acid and its derivatives, including Botcinin E. nih.govmdpi.com

BcBOA6 : This gene encodes a PKS that contains a methyltransferase (MT) domain, which is crucial for the introduction of methyl branches onto the polyketide chain. benchchem.com Mutants lacking BcBOA6 accumulate a biosynthetic intermediate called botrylactone, suggesting that BcBOA6 is involved in the early stages of chain assembly. benchchem.com

BcBOA9 : This PKS harbors an enoyl reductase (ER) domain responsible for the reduction of ketone groups during the polyketide chain elongation. benchchem.com Inactivation of BcBOA9 leads to a complete loss of botcinin production without the accumulation of intermediates, indicating its critical role in the biosynthetic process. benchchem.com

The coordinated action of these two PKSs is essential for the construction of the complex carbon skeleton of the botcinins. benchchem.com

Genetic Basis and Gene Cluster Organization

The genes responsible for Botcinin E biosynthesis are organized into a gene cluster, a common feature for secondary metabolite pathways in filamentous fungi. nih.govum.es This cluster, designated as the BcBOA cluster, comprises 17 putative biosynthetic genes (BcBOA1 to BcBOA17). mdpi.comacs.org Interestingly, the key PKS genes, BcBOA6 and BcBOA9, are located at different genomic loci, each flanked by other putative botcinic acid biosynthetic genes. nih.govacs.org This physical linkage of genes facilitates their co-regulation and the coordinated expression of all the enzymes required for the pathway. um.es The BcBOA gene cluster is situated in a subtelomeric region of the fungal chromosome, an area known for its dynamic nature and potential for horizontal gene transfer. benchchem.commdpi.com

| Gene | Putative Function |

| BcBOA1-17 | Putative biosynthetic genes for botcinic acid |

| BcBOA6 (BcPKS6) | Polyketide Synthase with Methyltransferase domain |

| BcBOA9 (BcPKS9) | Polyketide Synthase with Enoyl Reductase domain |

| BcBoa13 | Zn₂Cys₆ transcription factor |

Regulatory Mechanisms of Biosynthesis

The production of Botcinin E is tightly regulated at the transcriptional level by a network of transcription factors and signaling pathways.

Transcription Factors : A key player in the regulation of the BcBOA cluster is BcBoa13 , a putative Zn₂Cys₆ transcription factor. mdpi.commdpi.com BcBoa13 acts as a positive regulator, and its presence is crucial for the expression of other genes within the cluster (Bcboa1 to Bcboa12) and, consequently, for the production of botcinic acid. mdpi.commdpi.com Another global regulator, Bclae1 , has also been shown to affect the expression of key enzymes for botcinic acid biosynthesis. mdpi.com

Signaling Pathways : The expression of the BcBOA genes is co-regulated by the Gα subunit BCG1 and the Ca²⁺/calcineurin signaling pathway . nih.govbenchchem.com Transcriptional analysis of mutants lacking the bcg1 gene showed a lack of BcBOA gene expression, highlighting the critical role of this G-protein signaling component. benchchem.com

Proposed Biosynthetic Pathway and Intermediates

The biosynthesis of Botcinin E is proposed to start with the formation of a C-20 polyketide chain through the combined action of BcBOA6 and BcBOA9. thieme-connect.com This initial chain undergoes a series of modifications, including methylation, reduction, and cyclization, to form the botcinin core structure. One of the key intermediates identified is botrylactone , a nine-carbon polyketide lactone that accumulates in BcBOA6 deletion mutants. researchgate.netbenchchem.com This suggests that botrylactone could be a shunt product or a precursor that is further processed in the main biosynthetic pathway. benchchem.comthieme-connect.com The final steps likely involve hydroxylations and other modifications to yield the various botcinin derivatives, including Botcinin E.

Comparative Biosynthetic Studies with Related Botcinins and Botrydial (B1222968)

Botrytis cinerea produces another major phytotoxin, the sesquiterpenoid botrydial . nih.govrsc.org While both botcinins and botrydial contribute to the virulence of the fungus, they are synthesized through distinct biosynthetic pathways. nih.govbenchchem.com

| Feature | Botcinin E (Polyketide) | Botrydial (Sesquiterpenoid) |

| Precursor | Acetate-derived polyketide | Farnesyl diphosphate |

| Key Enzymes | Polyketide Synthases (BcBOA6, BcBOA9) | Sesquiterpene Cyclase (BcBOT2) |

| Gene Cluster | BcBOA cluster (BcBOA1-17) | BcBOT cluster (BcBOT1-5) |

| Regulation | BcBoa13 (Zn₂Cys₆ TF) | Gα subunit BCG1, Calcineurin pathway |

Interestingly, there appears to be a degree of cross-regulation between the two pathways. benchchem.com Mutants deficient in botrydial production have been observed to overproduce botcinic acid and its derivatives, suggesting a compensatory mechanism where the fungus can shift its metabolic resources towards the production of the other toxin. nih.gov Double mutants lacking both botcinic acid and botrydial show a significant reduction in virulence, indicating that these two classes of toxins have redundant roles in the infection process. researchgate.netbiorxiv.org

Comparative studies with other botcinins reveal that they are structurally related derivatives of a common botcinic acid precursor, differing in their hydroxylation and acetylation patterns. benchchem.com This structural diversity likely arises from the action of tailoring enzymes encoded within the BcBOA gene cluster.

Chemical Synthesis of Botcinin E and Analogues

Total Synthesis Strategies

Total synthesis strategies for botcinins, including botcinin E, typically focus on the convergent assembly of the bicyclic hexahydropyrano[3,2-b]pyran-2(3H)-one core and the aliphatic side chain. acs.orgacs.org Early work on related compounds, such as the formerly proposed structure of 2-epibotcinolide (which was later identified as botcinin E), explored the synthesis of a nine-membered lactone ring. nih.govscielo.brniph.go.jp However, subsequent structural revisions confirmed that botcinin E contains a tetrahydropyran (B127337) ring connected by an ether linkage. niph.go.jp

A common retrosynthetic approach involves disconnecting the molecule into the bicyclic part and the side chain. acs.org The bicyclic system can be envisioned as arising from an aldol-type cyclization, while the cyclic ether moiety within the bicyclic system can be constructed using a 6-endo ring closure strategy. acs.org The chiral linear precursor for the cyclic ether can be prepared from simpler chiral building blocks, such as lactic acid derivatives. acs.org The side chain, a γ-hydroxy-α,β-unsaturated carboxylic acid, is typically constructed through enantioselective aldol (B89426) reactions followed by chain elongation. acs.org

The total synthesis of botcinins C, D, and F, which shares structural features with botcinin E, has been effectively carried out using asymmetric aldol reactions, 6-endo ring closure, and SmI₂-mediated intramolecular Reformatsky reactions. acs.orgacs.org Rapid esterification methods have been employed to couple the main skeleton with the chiral side chain. acs.orgacs.org

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in the construction of botcinin E due to the numerous chiral centers present in the molecule. acs.orgacs.orgacs.org Asymmetric aldol reactions are frequently utilized to establish the correct stereochemistry in the precursors for both the bicyclic core and the side chain. acs.orgresearchgate.netnih.gov For instance, asymmetric aldol reactions have been used to produce β-hydroxy ester units, which serve as chiral linear precursors for ring formation. nih.govacs.org

The stereoselective construction of the highly substituted tetrahydropyran ring, a key feature of botcinin E, has been achieved using methods such as highly stereoselective aldol reactions involving titanium enolates derived from chiral ketones, followed by stereoselective dihydroxylation. researchgate.net Intramolecular epoxide ring opening reactions have also been employed in the synthesis of tetrahydropyran rings found in natural products like botcinins. rsc.org

SmI₂-mediated intramolecular Reformatsky reactions have proven effective in achieving stereoselective 3,4-trans or -cis bond formation within the bicyclic system during the synthesis of related botcinins. acs.orgacs.org

Key Synthetic Intermediates and Reactions

Key synthetic intermediates in the total synthesis of botcinin E and related botcinins include polyoxygenated linear compounds that are cyclized to form the characteristic ring systems. acs.orgniph.go.jp For the bicyclic core, intermediates containing the latent cyclic ether and lactone functionalities are crucial. A chiral linear compound prepared from a lactic acid derivative can serve as a precursor for the cyclic ether via a 6-endo ring closure. acs.org An intermediate hexahydropyrano[3,2-b]pyran-2(3H)-one represents the core bicyclic structure. acs.org

For the side chain, β-hydroxy ester units generated through asymmetric aldol reactions are important intermediates that are further elongated. acs.orgnih.govacs.org

Key reactions employed in these syntheses include:

Asymmetric aldol reactions for creating chiral centers and carbon-carbon bonds. acs.orgresearchgate.netnih.govacs.org

6-endo ring closure for forming the cyclic ether within the bicyclic core. acs.org

SmI₂-mediated intramolecular Reformatsky reactions for stereoselective ring formation. acs.orgacs.org

Esterification, particularly rapid coupling methods using reagents like MNBA and DMAP, for connecting the side chain to the bicyclic core. acs.orgacs.orgtcichemicals.com

Lactonization reactions, such as the Yamaguchi protocol or methods utilizing MNBA, for forming lactone rings, although the initially proposed nine-membered lactone structure for 2-epibotcinolide (botcinin E) was revised. scielo.brniph.go.jptcichemicals.com

Mukaiyama aldol reactions for diastereoselective carbon-carbon bond formation. acs.org

Deprotection reactions to remove protecting groups used throughout the synthesis. acs.orgacs.org

Preparation of Botcinin E Derivatives and Analogues

The synthesis of botcinin E derivatives and analogues is often undertaken to explore the structure-activity relationships of this class of compounds. researchgate.net The synthetic routes developed for the total synthesis of botcinin E and other botcinins provide a foundation for preparing modified structures. acs.orgacs.orgnih.gov

Analogues can be prepared by modifying either the bicyclic core or the aliphatic side chain, or both. For example, studies have involved the synthesis of simplified analogous lactones to investigate routes for introducing functionality at specific positions. rsc.org The preparation of homobotcinin E, a homologue of botcinin E, has also been achieved through stereoselective total synthesis starting from a polyoxygenated tetrahydropyran intermediate. clockss.org

The key intermediates and reactions used in the total synthesis are often adaptable for the preparation of derivatives and analogues, allowing for systematic variations in structure. clockss.orgacs.orgacs.orgrsc.org

Methodological Advancements in Botcinin Synthesis

Research into the synthesis of botcinins has contributed to advancements in organic synthesis methodologies, particularly in the areas of stereoselective reactions and medium-sized ring formation. acs.orgacs.orgrsc.org

The development and application of highly stereoselective reactions, such as asymmetric aldol reactions using specific catalysts (e.g., chiral Sn(II)-complexes) and controlled conditions, have been crucial for constructing the complex stereochemistry of botcinins. acs.orgniph.go.jpacs.org The use of titanium enolates in stereoselective aldol reactions is another example of methodology applied in this field. researchgate.netuwindsor.ca

While early efforts explored the formation of nine-membered lactones, the structural revision of botcinin E highlighted the importance of accurately determining natural product structures through synthesis. scielo.brniph.go.jp Methodologies for the stereoselective construction of substituted tetrahydropyran rings have been refined and applied. niph.go.jprsc.org

The development of efficient lactonization protocols, such as the MNBA-mediated method, has been important in macrolactone synthesis, although the relevance to the final, revised structure of botcinin E (which contains a cyclic ether and a six-membered lactone fused system, not a nine-membered macrolactone) lies more in the historical context of structural investigation and the synthesis of related compounds or proposed intermediates. scielo.brniph.go.jptcichemicals.com

The total synthesis of complex natural molecules like botcinins using established and stereoselective reactions serves as a reliable approach for confirming definitive structures and advancing synthetic techniques. niph.go.jp

Biological Activities and Mechanisms in Non Human Systems

Antimicrobial Activity in Non-Human Organisms

In addition to their role in plant pathogenesis, botcinins have demonstrated antimicrobial properties against other microorganisms. Botcinin E, along with its precursor botcinic acid and the related Botcinin F, has shown weak antifungal activity against Magnaporthe grisea, the fungus responsible for rice blast disease. nih.gov The broader family of botcinins has also been noted for their toxicity to other fungal competitors of B. cinerea, suggesting a role in microbial competition. conicet.gov.ar This antimicrobial action is a common trait among secondary metabolites produced by microorganisms, which often serve to inhibit the growth of competing organisms in their environment. nih.gov

Antifungal Effects against Specific Fungal Pathogens (e.g., Magnaporthe grisea)

Botcinin E has been evaluated for its ability to inhibit the growth of other fungi, particularly plant pathogens. Research has demonstrated that Botcinin E exhibits weak antifungal activity against Magnaporthe grisea, the fungus responsible for rice blast disease. nih.gov This activity was identified during studies that isolated and characterized Botcinin E and its structural relative, Botcinin F, from cultures of Botrytis cinerea. nih.gov

The antifungal potency of Botcinin E is notably less pronounced when compared to other members of the botcinin family, such as Botcinin B and Botcinin C. These related compounds have been shown to be significantly more active against M. grisea, highlighting how small variations in chemical structure can dramatically influence biological function. nih.gov

| Compound | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Botcinin A | > 100 µM | nih.gov |

| Botcinin B | 12.5 µM | nih.gov |

| Botcinin C | 12.5 µM | nih.gov |

| Botcinin D | > 100 µM | nih.gov |

| Botcinin E | Weak activity (MIC not specified) | nih.gov |

Molecular and Cellular Mechanisms of Action (Non-Clinical)

Cellular Targets and Pathways (e.g., Oxidative Stress Induction)

The primary mechanism of action for botcinin derivatives, including Botcinin E, is linked to their role as phytotoxins. nih.gov These compounds are virulence factors that B. cinerea uses to infect host plants, inducing symptoms of chlorosis (yellowing) and necrosis (tissue death). nih.gov The process of necrosis initiated by the fungus is closely associated with an oxidative burst in the host plant, a rapid release of reactive oxygen species (ROS). mdpi.com

During infection, B. cinerea is exposed to ROS produced by the plant's defense system. nih.govapsnet.org However, the fungus itself also contributes to the oxidative environment to facilitate cell death and colonization. researchgate.net Phytotoxins like the botcinins are instrumental in this process, effectively acting as molecular weapons that trigger cell collapse. While direct studies on Botcinin E's specific interaction with oxidative stress pathways are limited, its classification as a botcinic acid derivative strongly implies its function is to induce cellular damage in the host plant, a process fundamentally linked to the generation of oxidative stress. nih.gov The fungus, in turn, possesses robust systems, such as the Bap1 transcription factor, to protect itself from the very oxidative stress it helps create. nih.gov

Interactions with Other Biological Systems (e.g., Cytokinin Influence on Fungal Growth)

While there is no evidence of a direct interaction between Botcinin E and cytokinins, the growth and virulence of its parent organism, B. cinerea, are significantly influenced by this class of plant hormones. Cytokinins can directly inhibit the growth, development, and virulence of B. cinerea. nih.gov This interaction reveals a complex layer of cross-kingdom signaling where a plant's own developmental regulators can act as a defense mechanism against fungal pathogens.

Interestingly, the effect of cytokinin on B. cinerea appears to be dependent on nutrient availability. nih.govasm.org In sugar-rich environments, cytokinin strongly inhibits fungal growth. nih.govasm.org Conversely, when sugar is scarce, cytokinin can promote glycolysis and energy consumption within the fungus. nih.govasm.org This suggests that B. cinerea may have adapted to recognize cytokinin as a signal of host presence, allowing it to modulate its metabolism in preparation for the necrotrophic phase of infection. nih.gov This represents a crucial interaction between the fungus and a host biological system, which indirectly pertains to all fungal metabolites involved in pathogenicity, including Botcinin E.

Future Research Directions and Methodological Considerations

Advanced Mechanistic Studies in Non-Human Biological Systems

While Botcinin E is recognized as a phytotoxin, the precise molecular mechanisms underpinning its activity in plant systems remain an area ripe for investigation. Current knowledge suggests that its parent compound, botcinic acid, contributes to virulence by inducing chlorosis and necrosis in host plants. benchchem.comuniprot.org The phytotoxic effects are associated with the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and death. benchchem.com

Future mechanistic studies should aim to:

Identify Cellular Targets: Pinpoint the specific cellular components and pathways in plants that Botcinin E directly interacts with. This could involve affinity-based protein profiling and other chemoproteomic techniques to isolate binding partners.

Elucidate Signal Transduction: Investigate the downstream signaling cascades activated by Botcinin E following the initial interaction. Understanding how it triggers ROS production and modulates plant defense signaling pathways, such as those involving salicylic (B10762653) acid and jasmonic acid, is crucial. encyclopedia.pub

Explore Effects on Fungal Competitors: The botcinins have demonstrated antifungal activity against other fungi, such as Magnaporthe grisea. acs.org Further research could explore this antagonistic relationship, examining the mode of action of Botcinin E against competing fungal species, which could reveal novel antifungal targets.

Investigation of Novel Botcinin Analogues for Basic Biological Research

The synthesis and study of novel analogues of natural products are powerful tools for dissecting biological processes. By modifying the core structure of Botcinin E, researchers can probe structure-activity relationships (SAR), identifying the chemical moieties essential for its biological effects. nih.govbrieflands.com The isolation of various natural botcinin derivatives, such as Botcinins A, B, C, D, and F, each with slight structural variations, already provides a foundation for this work. acs.org

Key future directions include:

Targeted Synthesis Programs: Initiate synthetic chemistry programs to create a library of Botcinin E analogues with systematic modifications to its tetrahydropyran (B127337) ring and octenoic acid side chain. um.es

Structure-Activity Relationship (SAR) Studies: Evaluate the synthesized analogues in a battery of bioassays to determine how structural changes affect phytotoxicity, antifungal activity, and interaction with specific molecular targets. encyclopedia.pubbrieflands.com This will help to build a comprehensive SAR model.

Development of Chemical Probes: Design and synthesize Botcinin E analogues that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photo-affinity labels. These chemical probes would be invaluable for visualizing the compound's localization within cells and for identifying its binding partners through pull-down assays.

Genomic and Metabolomic Approaches for Comprehensive Understanding

The advent of 'omics' technologies provides an unprecedented opportunity to understand Botcinin E within the broader biological context of its producer, Botrytis cinerea. The genes responsible for botcinic acid and botcinin biosynthesis are known to be located in a subtelomeric gene cluster (the Bcboa cluster). um.esresearchgate.net

Future research should integrate genomic and metabolomic strategies to:

Refine Biosynthetic Pathway Elucidation: While key enzymes like the polyketide synthases BcPKS6 (BcBOA6) and BcPKS9 (BcBO9) have been identified, the functions of many other genes within the Bcboa cluster are still putative. mdpi.comum.es Gene knockout studies combined with detailed metabolomic profiling of the resulting mutants can precisely define the role of each enzyme in the pathway, from tailoring enzymes like monooxygenases to transporters.

Uncover Regulatory Networks: Transcriptomic analyses can reveal how the expression of the Bcboa gene cluster is regulated in response to environmental cues and during plant infection. researchgate.net Studies have already implicated the Zn2Cys6 transcription factor BcBoa13 as a key positive regulator and the BCG1-calcineurin signaling pathway in coordinating its production. benchchem.comresearchgate.net Deeper investigation into these regulatory networks is needed.

Comparative 'Omics': Comparing the genomes and metabolomes of different B. cinerea strains, as well as related species, can provide evolutionary insights into the botcinin pathway. um.es For instance, a non-infective strain, B459, was found to not produce botcinins, highlighting the link between toxin production and pathogenicity. mdpi.com This comparative approach can reveal how the gene cluster has evolved and why its organization differs even in closely related fungi. um.es

Development of Integrated Research Methodologies

To fully unravel the complexities of Botcinin E, future research must move beyond siloed approaches and embrace integrated methodologies that combine multiple disciplines. mdpi.comnih.gov A systems biology approach is necessary to connect the genetic blueprint to the chemical phenotype and its ecological function.

The development of such integrated frameworks would involve:

Genomics-Metabolomics Correlation: Combining genomic data (identifying biosynthetic gene clusters) with metabolomic data (detecting the resulting secondary metabolites) can accelerate the discovery of novel compounds and link them to their genetic origins. researchgate.netmdpi.com This is crucial as B. cinerea has the genetic potential to produce many more metabolites than are currently known. nih.govpreprints.org

Bioinformatics and Predictive Modeling: Enhancing bioinformatics pipelines to more accurately predict the products of biosynthetic gene clusters and developing computational models to simulate the compound's interaction with potential biological targets. preprints.org

High-Throughput Screening Platforms: Creating automated, high-throughput screening systems to rapidly evaluate the biological activities of botcinin analogues against a wide range of targets, including various plant cells, fungi, and isolated enzymes.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of Botcinin E, from its genetic origins and biosynthesis to its molecular mechanism of action and ecological role. This knowledge will not only advance fundamental science but may also provide a foundation for novel applications in agriculture and biotechnology.

Q & A

Q. How is Botcinin E structurally characterized, and what analytical techniques are essential for validation?

Botcinin E (compound 10 in Figure A of ) is a sesquiterpene phytotoxin with a molecular formula inferred from its biosynthetic pathway. Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) to resolve its stereochemistry, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight confirmation . For publication, ensure structural diagrams adhere to journal guidelines (e.g., limit chemical structures in graphical abstracts to 2–3 unless critical) .

Q. What are the primary biological roles of Botcinin E in Botrytis cinerea pathogenesis?

Botcinin E contributes to necrotrophic virulence by disrupting host plant cell membranes. Initial functional studies involve knockout mutants of B. cinerea to isolate its activity from redundant phytotoxins (e.g., Botrydial, Botcinin A/B). Comparative pathogenicity assays between wild-type and mutant strains under controlled environmental conditions are critical .

Q. What ethical guidelines apply to Botcinin E research involving genetic modifications?

Studies using genetically modified B. cinerea strains must comply with biosafety protocols, including containment measures and disposal guidelines. Transparent reporting of genetic modification methods (e.g., CRISPR/Cas9) and adherence to institutional review board (IRB) standards for environmental impact assessments are mandatory .

Advanced Research Questions

Q. How should researchers design experiments to assess functional redundancy between Botcinin E and other phytotoxins?

Use combinatorial gene knockout strategies to delete Botcinin E alongside related toxins (e.g., Botcinin A/B). Quantify virulence metrics (lesion size, sporulation rate) on host plants and compare with single-knockout mutants. Statistical tools like ANOVA with post-hoc Tukey tests can identify synergistic or compensatory effects .

Q. What methodologies resolve contradictions in Botcinin E’s reported bioactivity across studies?

Contradictions often arise from variability in experimental conditions (e.g., host species, toxin concentration). Conduct meta-analyses using PRISMA guidelines to identify confounding variables. Replicate studies under standardized conditions (pH, temperature, inoculation method) and apply sensitivity analysis to isolate key factors .

Q. How can researchers ensure reproducibility in Botcinin E synthesis and purification?

Document synthesis protocols in detail, including solvent systems, reaction times, and purification steps (e.g., column chromatography with specific gradients). Publish raw NMR/HR-MS data in supplementary materials and validate purity via HPLC (>95% purity threshold) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Botcinin E studies?

Use nonlinear regression models (e.g., log-logistic curves) to fit dose-response data. Tools like R’s drc package or GraphPad Prism allow estimation of EC₅₀ values and confidence intervals. Report goodness-of-fit metrics (R², residual plots) to validate model accuracy .

Q. How can omics data be integrated to study Botcinin E’s biosynthetic pathways?

Combine transcriptomics (RNA-seq of B. cinerea under toxin-inducing conditions) with metabolomics (LC-MS profiling) to map biosynthetic gene clusters. Tools like antiSMASH predict cluster boundaries, while co-expression networks (e.g., WGCNA) link gene expression to toxin production .

Q. What strategies address discrepancies in ecological impact studies of Botcinin E?

Discrepancies may stem from differences in soil microbiota or host resistance. Conduct cross-environmental trials with standardized soil compositions and microbiome profiling (16S rRNA sequencing). Use mixed-effects models to account for random variables like microbial diversity .

Q. How should researchers structure a systematic review on Botcinin E’s role in plant-pathogen interactions?

Follow PRISMA 2020 guidelines: Define inclusion/exclusion criteria (e.g., studies with knockout mutants or purified toxin assays). Use databases like PubMed and Web of Science, and employ controlled vocabulary (e.g., "Botcinin E" AND "phytotoxicity"). Risk of bias assessment tools (ROBIS) ensure methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.